molecular formula C9H12N2O B1473036 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine CAS No. 1820735-63-4

8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B1473036
CAS No.: 1820735-63-4
M. Wt: 164.2 g/mol
InChI Key: IVWODABXNATWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic approaches exist for preparing 1,6-naphthyridines, including 8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine . One notable method involves sequential reactions, such as the reaction of pre-prepared 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonia in dimethylformamide (DMF) and water. This yields the desired product in excellent yield .

Scientific Research Applications

Anticancer Activity

8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine derivatives show promise in cancer treatment. A specific compound in this class, 3u, demonstrated significant anticancer activity in human malignant melanoma A375 cells. It induces necroptosis at low concentrations and apoptosis at high concentrations, highlighting its potential as a therapeutic agent for melanoma treatment (Kong et al., 2018).

Synthesis Methods

The synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines has been explored, demonstrating the versatility and adaptability of this compound in scientific research. These compounds can be obtained through various synthetic routes, emphasizing their potential for diverse applications (Victory et al., 1992).

Role in Neurological Disorders

1,8-Naphthyridine derivatives, including this compound, have shown potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their broad spectrum of biological properties makes them valuable scaffolds in therapeutic and medicinal research (Madaan et al., 2015).

Application in Antibacterial and Antimalarial Research

These compounds have also been evaluated for their antibacterial and antimalarial properties. The synthesis and evaluation of various derivatives indicate potential in treating infections and diseases caused by bacteria and malaria (Barlin & Tan, 1984).

Acetylcholinesterase Inhibition

Hexahydro-1,6-naphthyridines, closely related to this compound, have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity. This highlights their potential application in treating diseases like Alzheimer’s (Almansour et al., 2015).

Future Directions

: Lavanya, M., Lin, C., Mao, J., Thirumalai, D., Aabaka, S. R., Yang, X., … & Zhao, J. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Topics in Current Chemistry, 379(13), 1-24. Link

Biochemical Analysis

Biochemical Properties

8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors and other regulatory proteins . These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly tyrosine kinases, which play a vital role in cell signaling . By binding to the active site of these enzymes, this compound prevents substrate binding and subsequent phosphorylation events . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH . These interactions underscore the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These processes are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are critical for the compound’s role in regulating cellular processes.

Properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-6-10-5-7-3-2-4-11-9(7)8/h5-6,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWODABXNATWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CN=C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237392
Record name 1,6-Naphthyridine, 1,2,3,4-tetrahydro-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820735-63-4
Record name 1,6-Naphthyridine, 1,2,3,4-tetrahydro-8-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820735-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine, 1,2,3,4-tetrahydro-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine
Reactant of Route 2
8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine
Reactant of Route 3
Reactant of Route 3
8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine
Reactant of Route 4
Reactant of Route 4
8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine
Reactant of Route 5
8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine
Reactant of Route 6
8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.